2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide

CTPS1 inhibition pyrimidine biosynthesis immuno-oncology

2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 921926-88-7; molecular formula C₁₉H₁₉N₃O₃S₂; MW 401.5 g/mol) is a synthetic small molecule belonging to the 2-(sulfonamido)thiazol-4-yl acetamide chemotype. Its structure features a central 1,3-thiazole ring substituted at the 2-position with a 4-methylphenylsulfonamido group and at the 4-position with an N-(o-tolyl)acetamide side chain.

Molecular Formula C19H19N3O3S2
Molecular Weight 401.5
CAS No. 921926-88-7
Cat. No. B2774716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide
CAS921926-88-7
Molecular FormulaC19H19N3O3S2
Molecular Weight401.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C
InChIInChI=1S/C19H19N3O3S2/c1-13-7-9-16(10-8-13)27(24,25)22-19-20-15(12-26-19)11-18(23)21-17-6-4-3-5-14(17)2/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)
InChIKeyUOGVHDKQUXOILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 921926-88-7): Chemical Identity and Pharmacophore Class Context for Procurement


2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 921926-88-7; molecular formula C₁₉H₁₉N₃O₃S₂; MW 401.5 g/mol) is a synthetic small molecule belonging to the 2-(sulfonamido)thiazol-4-yl acetamide chemotype . Its structure features a central 1,3-thiazole ring substituted at the 2-position with a 4-methylphenylsulfonamido group and at the 4-position with an N-(o-tolyl)acetamide side chain . This scaffold places it within a broader class of thiazole-sulfonamide-acetamide hybrids that have been investigated across multiple therapeutic target areas, including cytidine 5′-triphosphate synthetase (CTPS1/2) inhibition, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, carbonic anhydrase inhibition, and ChemR23 antagonism [1][2][3]. Critically, this compound is structurally differentiated from the first-in-class 2-(alkylsulfonamido)thiazol-4-yl)acetamide CTPS1/2 inhibitors by its arylsulfonamide substituent, and currently lacks published primary literature reporting quantitative biological activity data specific to this exact structure [1].

Why Thiazole-Sulfonamide-Acetamide Analogs Cannot Be Interchanged: Structural Determinants of Pharmacological Divergence for CAS 921926-88-7


Within the 2-(sulfonamido)thiazol-4-yl acetamide chemotype, even seemingly minor structural modifications produce profound shifts in target engagement, potency, and pharmacokinetic behavior. The J Med Chem 2022 CTPS1/2 inhibitor optimization campaign demonstrated that transitioning from an arylsulfonamide to an alkylsulfonamide at the thiazole 2-position was essential for achieving nanomolar potency and oral bioavailability; the lead compound (compound 27) achieved significant in vivo pharmacological responses at 10 mg/kg BID only after extensive SAR-guided substitution of the sulfonamide moiety [1]. Similarly, in the 11β-HSD1 inhibitor series, compounds 5 and 10—which differ only in the naphthyl sulfonamide regioisomer (α vs. β)—exhibited 55% and 67% inhibition at 10 μM, respectively, illustrating that even regioisomeric variation yields measurably different activity [2]. For CAS 921926-88-7, the combination of a 4-methylphenylsulfonamido group and an o-tolylacetamide side chain represents a specific structural intersection that is not represented in any published SAR series; the o-tolyl group introduces steric constraint and conformational restriction at the amide terminus that differs from benzyl, phenethyl, or 4-methylbenzyl analogs, which precludes reliable extrapolation of biological activity or selectivity from even the most closely related published compounds [1][2].

Quantitative Differentiation Evidence for 2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 921926-88-7)


Sulfonamide Substituent Class Divergence: Arylsulfonamide vs. Alkylsulfonamide CTPS1/2 Inhibitor Scaffolds

CAS 921926-88-7 carries a 4-methylphenylsulfonamido (arylsulfonamide) group at the thiazole 2-position. In contrast, the optimized CTPS1/2 inhibitors reported by Novak et al. (2022) require an alkylsulfonamido group at this position to achieve nanomolar potency. This SAR was established during a 240K-compound HTS triage and subsequent optimization campaign: early arylsulfonamide hits were deprioritized in favor of alkylsulfonamide analogs that demonstrated clear superiority in enzymatic and cellular potency. The lead compound 27 (alkylsulfonamide series) achieved significant in vivo pharmacological response at 10 mg/kg BID in an inflammation model, whereas arylsulfonamide-containing analogs from the same scaffold series did not progress to in vivo evaluation due to insufficient potency [1]. This structural divergence means that 921926-88-7 is not a direct substitute for published CTPS1/2 inhibitor compounds and should be treated as a distinct chemical entity for any CTPS-related research program.

CTPS1 inhibition pyrimidine biosynthesis immuno-oncology scaffold comparison

Amide Substituent Differentiation: o-Tolyl vs. Benzyl and Phenethyl Analogs in the 4-Methylphenylsulfonamido-Thiazole Series

The o-tolylacetamide terminus of CAS 921926-88-7 introduces a sterically constrained ortho-methyl substituent on the anilide ring, which is absent in the closest commercially cataloged analogs. N-Benzyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide replaces the o-tolyl group with a benzyl moiety (MW 401.5 vs. 401.5, identical core MW but altered side-chain topology and H-bonding capacity), while 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide extends the linker by one methylene unit . The ortho-methyl substitution on the anilide ring is known to restrict rotation about the N-aryl bond and modulate the dihedral angle between the amide plane and the aromatic ring, which can impact target binding conformation, metabolic stability, and off-target selectivity profiles [1]. However, no direct head-to-head biological comparison between these three analogs has been published in the peer-reviewed literature.

structure-activity relationship amide substituent steric effects thiazole analogs

Sulfonamide Aryl Substituent Differentiation: 4-Methyl vs. 4-Methoxy and Unsubstituted Phenyl in the o-Tolylacetamide-Thiazole Series

CAS 921926-88-7 bears a 4-methyl substituent on the phenylsulfonamide ring. Close structural analogs that differ only at this position include 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (unsubstituted phenyl, MW 387.4) and 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide (4-MeO, MW 431.5) . The 4-methyl group contributes a Hammett σₚ value of -0.17 (weakly electron-donating) and a Hansch π value of +0.56 (moderate lipophilicity enhancement), whereas the 4-methoxy analog has σₚ = -0.27 and π = -0.02, and the unsubstituted phenyl has σₚ = 0 and π = 0 [1]. These physicochemical differences predict measurable divergence in target binding affinity (via electronic effects on the sulfonamide NH acidity and hydrogen-bond donor capacity) and in passive membrane permeability (via lipophilicity modulation). No published head-to-head biological comparison data exist for these three compounds.

sulfonamide SAR electron-donating substituent Hansch analysis thiazole scaffold

Class-Level Biological Target Landscape: Divergent Target Engagement Across Thiazole-Sulfonamide-Acetamide Chemotypes

Compounds within the broader 2-(sulfonamido)thiazol-4-yl acetamide class have demonstrated activity against structurally and functionally unrelated protein targets, indicating that small structural changes within this scaffold can redirect target selectivity. Specifically, the 2-{2-[(α/β-naphthalen-1-ylsulfonyl)amino]-1,3-thiazol-4-yl} acetamide series (Navarrete-Vázquez et al., 2014) inhibited 11β-HSD1 with compound 10 achieving 67% inhibition at 10 μM and demonstrating significant in vivo antidiabetic activity at 50 mg/kg single dose in a non-insulin-dependent diabetes rat model [1]. In a completely distinct target class, the thiazole-4-acylsulfonamide series (Imaizumi et al., 2022) yielded compound 14f, a potent ChemR23 inhibitor with IC₈₀ = 12 nM that demonstrated sustained pharmacological effect (ChemR23 internalization on pDCs) for ≥8 h after oral dosing at 30 mg/kg in cynomolgus monkeys [2]. For CAS 921926-88-7, which combines structural features from both chemotype spaces (arylsulfonamide from the 11β-HSD1 series; thiazol-4-yl-acetamide core from the ChemR23 series), no target engagement data exist for either target or for CTPS1/2. The compound's activity profile across these and other potential targets remains uncharacterized, making it a genuine probe compound rather than a validated tool.

target selectivity 11β-HSD1 ChemR23 chemotype promiscuity

Optimal Research and Industrial Application Scenarios for CAS 921926-88-7 Based on Current Differential Evidence


SAR-by-Catalog Exploration of Thiazole-Sulfonamide-Acetamide Chemical Space for Novel Target Deconvolution

For discovery programs seeking to explore untested regions of the thiazole-sulfonamide-acetamide pharmacophore landscape, CAS 921926-88-7 occupies a specific and commercially accessible structural niche—combining a 4-methylphenylsulfonamido group (σₚ = -0.17, π = +0.56) with an o-tolylacetamide terminus—that is not represented in any published biological dataset . This compound can serve as a probe for phenotypic screening campaigns where the objective is to identify novel target engagement profiles distinct from the established CTPS1/2, 11β-HSD1, and ChemR23 mechanisms associated with structurally related chemotypes [1][2]. Its procurement value lies in its structural complementarity to existing screening libraries: it fills a specific substituent combination gap not addressed by commercially available alkylsulfonamide CTPS1 inhibitors or naphthylsulfonamide 11β-HSD1 ligands.

Physicochemical Probe for LogP-Dependent Cellular Permeability Studies Within the Thiazole Scaffold Series

With a predicted LogP of approximately 3.0 (contributed by the 4-methyl substituent, π = +0.56, and the o-tolyl group), CAS 921926-88-7 occupies a lipophilicity window that is intermediate between the unsubstituted phenylsulfonamido analog (predicted lower LogP) and more lipophilic extended aryl variants . For laboratories conducting systematic permeability or cellular accumulation studies across a thiazole-sulfonamide-acetamide analog series, this compound provides a defined lipophilicity reference point. The ortho-methyl group on the anilide ring further constrains conformational freedom, offering an additional variable for correlating molecular rigidity with membrane passage rates in Caco-2 or PAMPA assays.

Negative Control or Comparator Compound for Alkylsulfonamide CTPS1/2 Inhibitor Selectivity Profiling

Given that the optimized CTPS1/2 inhibitors described by Novak et al. (2022) uniformly require an alkylsulfonamide at the thiazole 2-position for nanomolar potency, and that arylsulfonamide-containing analogs were deprioritized during the optimization cascade, CAS 921926-88-7—as an arylsulfonamide variant—may serve as a structurally matched negative control or selectivity comparator in CTPS1/2 biochemical and cellular assays . It shares the thiazol-4-yl-acetamide core with the active CTPS1/2 chemotype but carries the sulfonamide modification predicted to ablate potent CTPS inhibition, enabling researchers to distinguish target-specific from scaffold-driven cellular effects.

Synthetic Intermediate for Diversification at the o-Tolyl Position via Late-Stage Functionalization

The o-tolyl group of CAS 921926-88-7 contains an ortho-methyl substituent that is amenable to chemical derivatization (e.g., benzylic oxidation, halogenation, or C-H activation chemistry), providing a synthetic handle for generating focused analog libraries around the thiazole-sulfonamide-acetamide core . For medicinal chemistry groups seeking to explore SAR at the amide terminus while maintaining the 4-methylphenylsulfonamido-thiazole core constant, this compound offers a more synthetically versatile starting point than N-benzyl or N-phenethyl analogs, which lack the ortho-substituent required for directed C-H functionalization strategies.

Quote Request

Request a Quote for 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.